molecular formula C13H25NO2 B1431208 N-Boc-(+/-)-oct-1-en-4-amine CAS No. 1335042-14-2

N-Boc-(+/-)-oct-1-en-4-amine

Cat. No.: B1431208
CAS No.: 1335042-14-2
M. Wt: 227.34 g/mol
InChI Key: OIMBYSQNFPWJKH-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-oct-1-en-4-amine is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is notable for its use in organic synthesis, particularly in the preparation of complex molecules where the amine functionality needs to be temporarily protected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-oct-1-en-4-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in solvents such as methanol (MeOH) or dimethylformamide (DMF) under mild conditions.

  • Reaction with Boc2O and TEA in MeOH

      Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), methanol (MeOH)

      Conditions: Room temperature, stirring for several hours

      Outcome: Formation of N-Boc protected amine

  • Reaction with Boc2O and NaOH in 1,4-Dioxane

      Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 1,4-dioxane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-oct-1-en-4-amine can undergo various chemical reactions, including:

  • Deprotection

      Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

      Conditions: Room temperature, short reaction times

      Products: Free amine

  • Substitution Reactions

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic or acidic conditions depending on the reagent

      Products: Substituted amines

  • Oxidation and Reduction

      Reagents: Oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4)

      Conditions: Vary depending on the specific reaction

      Products: Oxidized or reduced derivatives

Scientific Research Applications

N-Boc-(+/-)-oct-1-en-4-amine is utilized in various fields of scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Protecting group strategy in multi-step synthesis.
  • Biology

    • Synthesis of peptides and proteins where temporary protection of amine groups is required.
  • Medicine

    • Development of pharmaceuticals where the Boc group is used to protect amine functionalities during synthesis.
  • Industry

    • Production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-Boc-(+/-)-oct-1-en-4-amine exerts its effects is primarily through the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then engage in desired chemical transformations.

Comparison with Similar Compounds

N-Boc-(+/-)-oct-1-en-4-amine can be compared with other Boc-protected amines such as N-Boc-ethanolamine and N-Boc-propylamine. While these compounds share the Boc protecting group, their unique alkyl chains confer different reactivity and applications.

  • N-Boc-ethanolamine

    • Similar protection strategy but used in different synthetic contexts due to the presence of a hydroxyl group.
  • N-Boc-propylamine

    • Used in the synthesis of different organic compounds due to its shorter alkyl chain.

This compound stands out due to its specific structure, making it suitable for particular synthetic applications where the oct-1-en-4-amine backbone is required.

Properties

IUPAC Name

tert-butyl N-oct-1-en-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-6-8-10-11(9-7-2)14-12(15)16-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBYSQNFPWJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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